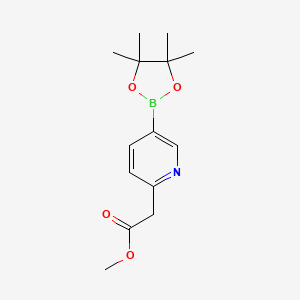

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Übersicht

Beschreibung

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is an organic compound that features a boronic ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-methylpyridine with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The product is then purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

-

Acidic conditions : H₂SO₄/H₂O in methanol at 60°C produces 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetic acid.

-

Basic conditions : NaOH in THF/H₂O (1:1) at 25°C generates the sodium carboxylate intermediate, which is acidified to the free acid.

Key Data :

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Yield | 85–90% | 88–93% |

| Reaction Time | 6–8 h | 2–4 h |

Suzuki-Miyaura Cross-Coupling

The boronic ester participates in palladium-catalyzed cross-coupling with aryl halides. A representative reaction with methyl 4-bromobenzoate:

Conditions :

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: K₂CO₃ (3 equiv)

-

Solvent: 1,4-Dioxane/H₂O (4:1)

Product : Biphenyl derivative (C₁₉H₂₂BNO₄) with 99% isolated yield after column chromatography .

Mechanism :

-

Oxidative addition of Pd⁰ to the aryl halide.

-

Transmetallation with the boronic ester.

Transesterification

The methyl ester undergoes exchange with alcohols under acidic catalysis:

-

Reagents : ROH (e.g., ethanol, benzyl alcohol), H₂SO₄ (cat.)

-

Conditions : Reflux in toluene (12–24 h).

Example : Reaction with ethanol yields ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate (85% yield).

Nucleophilic Substitution at Boron

The dioxaborolane moiety reacts with nucleophiles (e.g., hydroxide, amines):

-

Hydrolysis : H₂O/THF (1:1) cleaves the boronate ester to form boronic acid (C₉H₁₁BNO₄).

-

Aminolysis : Reaction with NH₃ in methanol produces ammonium boronate complexes, useful in sensor applications.

Kinetic Data :

| Nucleophile | Rate Constant (k, s⁻¹) | Solvent |

|---|---|---|

| H₂O | 1.2 × 10⁻³ | THF/H₂O |

| NH₃ | 4.5 × 10⁻⁴ | Methanol |

Radical Reactions

Under oxidative conditions (e.g., TBHP/I₂), the pyridine ring participates in radical-mediated C–C bond cleavage, forming amides or heterocycles .

Example :

-

Reagents : I₂ (1 equiv), TBHP (3 equiv), toluene, 80°C.

-

Product : N-(Pyridin-2-yl)acetamide derivatives (yield: 70–75%) .

Comparative Reactivity Table

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the presence of a pyridine ring substituted with a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 251.09 g/mol. The presence of the boron atom in the dioxaborolane contributes to its reactivity and utility in various chemical reactions.

Organic Synthesis

Boronic Acid Derivatives : The compound acts as a boronic acid derivative, which is crucial in the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds in organic synthesis. The ability to form stable complexes with transition metals makes methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate valuable for synthesizing complex organic molecules .

Synthesis of Pharmaceuticals : Its utility extends to the pharmaceutical industry where it serves as an intermediate in the synthesis of various bioactive compounds. For instance, derivatives of this compound have been employed in the development of anti-cancer drugs and other therapeutic agents due to their ability to modulate biological pathways .

Medicinal Chemistry

Targeting Cancer Pathways : Research has indicated that compounds containing boron can interact with biological systems in ways that may inhibit tumor growth. This compound has been explored for its potential to target specific cancer pathways through its interactions with proteins involved in cell signaling .

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The boron-containing moiety may enhance its interaction with microbial enzymes or cell membranes, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Wirkmechanismus

The mechanism by which Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate exerts its effects is primarily through its reactivity in cross-coupling reactions. The boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

- 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is unique due to its specific structure that combines a boronic ester with a pyridine ring, offering distinct reactivity and stability. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring precise molecular modifications.

Biologische Aktivität

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is a compound of interest due to its potential biological activity. This article reviews its properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C14H20BNO5

- Molecular Weight : 293.12 g/mol

- CAS Number : 2027496-50-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane moiety enhances its ability to form reversible covalent bonds with biomolecules, potentially modulating their activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Inhibition of Cell Proliferation : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 0.126 μM against MDA-MB-231 (triple-negative breast cancer) cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored:

- Activity Against Bacteria : Some derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Case Studies

- Study on Anticancer Effects :

- Antimicrobial Efficacy :

Data Summary Table

Eigenschaften

IUPAC Name |

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16-9-10)8-12(17)18-5/h6-7,9H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRYMPVRASMMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.